molecular formula C7H3F2NO B8360282 4,6-Difluorobenzo[d]oxazole

4,6-Difluorobenzo[d]oxazole

Cat. No.: B8360282
M. Wt: 155.10 g/mol
InChI Key: FGRDQHHMFXMKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of fluorine atoms at the 4 and 6 positions of the benzene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with 4,6-difluorobenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal nanoparticles or ionic liquids may also be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while electrophilic substitution with halogens can produce halogenated oxazoles .

Scientific Research Applications

4,6-Difluorobenzo[d]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Difluorobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichlorobenzo[d]oxazole: Similar in structure but with chlorine atoms instead of fluorine.

    4,6-Dibromobenzo[d]oxazole: Contains bromine atoms at the 4 and 6 positions.

    4,6-Diiodobenzo[d]oxazole: Features iodine atoms at the same positions.

Uniqueness

4,6-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms are highly electronegative and can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

IUPAC Name

4,6-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3F2NO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H

InChI Key

FGRDQHHMFXMKSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC=N2)F)F

Origin of Product

United States

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